molecular formula C21H26BrNO4S B1410272 ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-52-3

ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate

Cat. No.: B1410272
CAS No.: 1704066-52-3
M. Wt: 468.4 g/mol
InChI Key: YXKYASYHERUCMG-UHFFFAOYSA-N
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Description

Ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an ethyl ester group, an acetoxy group, a bromine atom, a cyclohexylthio group, and a methyl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 6-position of the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Acetylation: Formation of the acetoxy group at the 5-position through acetylation using acetic anhydride and a suitable catalyst.

    Thioether Formation: Introduction of the cyclohexylthio group via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a suitable leaving group on the indole ring.

    Esterification: Formation of the ethyl ester group at the 3-position through esterification using ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromine or thioether groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or deacetylated compounds.

Scientific Research Applications

Ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-indole-3-carboxylate: Similar structure but with a bromomethyl group instead of a cyclohexylthio group.

    Ethyl 5-acetoxy-6-bromo-2-((4-methyl-1-piperazinyl)methyl)-1-benzofuran-3-carboxylate: Contains a piperazinylmethyl group and a benzofuran ring instead of an indole ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-(cyclohexylsulfanylmethyl)-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO4S/c1-4-26-21(25)20-15-10-19(27-13(2)24)16(22)11-17(15)23(3)18(20)12-28-14-8-6-5-7-9-14/h10-11,14H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKYASYHERUCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate

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